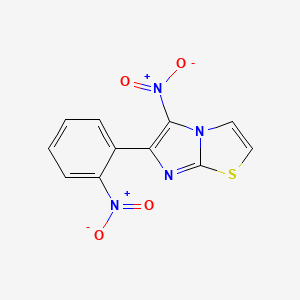
5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes both imidazole and thiazole rings, making it a versatile scaffold for various biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole typically involves the condensation of 2-aminobenzothiazole with nitro-substituted benzaldehydes under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the imidazo-thiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are increasingly being adopted to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines and thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Cyclization: Acidic or basic conditions, heat.
Major Products Formed
Reduction: Formation of 5-amino-6-(aminophenyl)imidazo(2,1-b)thiazole.
Substitution: Formation of various substituted imidazo-thiazole derivatives.
Cyclization: Formation of polycyclic heterocycles.
Applications De Recherche Scientifique
5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its activity against Mycobacterium tuberculosis and other pathogenic microorganisms.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes in the bacterial cell wall synthesis pathway. In cancer cells, the compound induces apoptosis by disrupting mitochondrial membrane potential and activating caspases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole: Similar structure but with a benzene ring fused to the imidazo-thiazole core.
Imidazo[2,1-b]thiazole carboxamide: Contains a carboxamide group, enhancing its solubility and bioavailability
Uniqueness
5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole stands out due to its dual nitro groups, which confer unique electronic properties and reactivity. This makes it a valuable scaffold for the development of new therapeutic agents with enhanced potency and selectivity .
Propriétés
Numéro CAS |
96126-06-6 |
|---|---|
Formule moléculaire |
C11H6N4O4S |
Poids moléculaire |
290.26 g/mol |
Nom IUPAC |
5-nitro-6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H6N4O4S/c16-14(17)8-4-2-1-3-7(8)9-10(15(18)19)13-5-6-20-11(13)12-9/h1-6H |
Clé InChI |
VKUDKRKFKJFDPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(N3C=CSC3=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


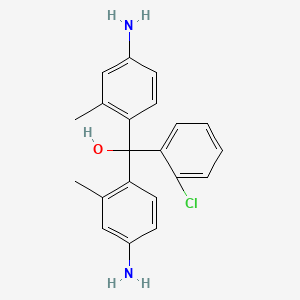
![2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13801946.png)
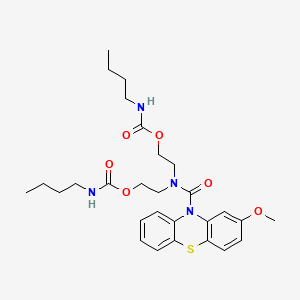
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
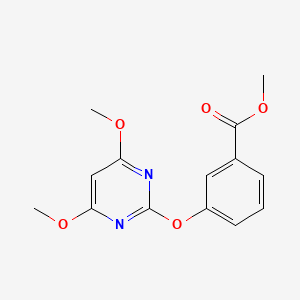
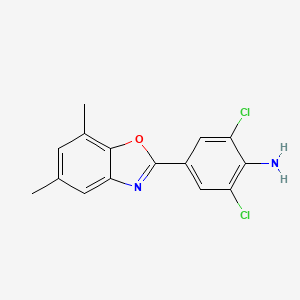
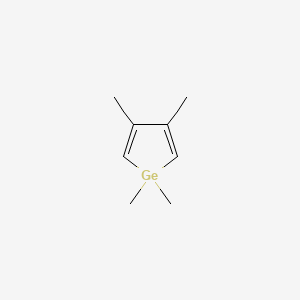
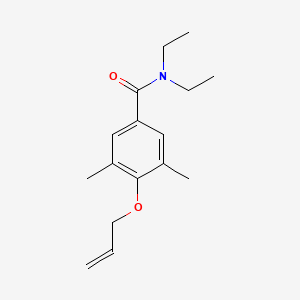

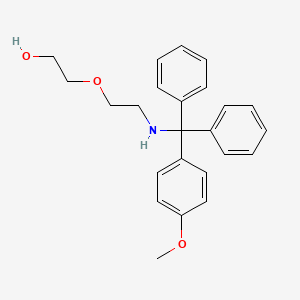



![[3-methoxy-2-(9-methyldecyl)-5-(4-methylpentyl)phenyl] 15-(4-methoxyphenyl)pentadecanoate](/img/structure/B13802020.png)
